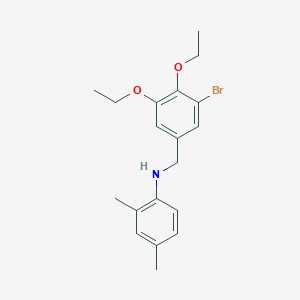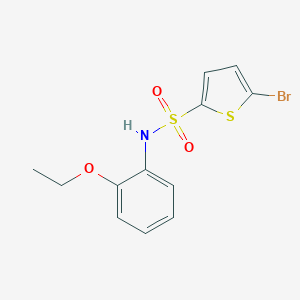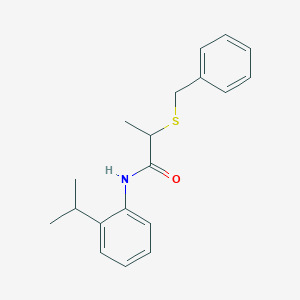![molecular formula C27H23N3O3S B425959 (5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B425959.png)
(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole moiety, a phenyl group, and a sulfanylideneimidazolidinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, phenyl isothiocyanate, and 4-methoxyphenol. The key steps in the synthesis may involve:
Formation of the indole derivative: This can be achieved through Fischer indole synthesis or other suitable methods.
Reaction with phenyl isothiocyanate: This step introduces the phenyl and sulfanylideneimidazolidinone moieties.
Coupling with 4-methoxyphenol: This step attaches the 4-methoxyphenoxyethyl group to the indole core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazolidinone ring or the indole moiety, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or methoxy moieties.
科学的研究の応用
Chemistry: The unique structure of this compound makes it a valuable target for synthetic organic chemistry research. It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The indole moiety is known for its biological activity, and compounds containing this group are often investigated for their potential as pharmaceuticals. This compound may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups may also make it useful in materials science, particularly in the development of new polymers or coatings.
作用機序
The mechanism of action of (5Z)-5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE would depend on its specific biological target. The indole moiety may interact with various enzymes or receptors, potentially inhibiting or activating their function. The phenyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- (5Z)-5-({1-[2-(4-HYDROXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({1-[2-(4-NITROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness: The presence of the 4-methoxyphenoxyethyl group distinguishes this compound from its analogs. This functional group may impart unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.
特性
分子式 |
C27H23N3O3S |
|---|---|
分子量 |
469.6g/mol |
IUPAC名 |
(5Z)-5-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C27H23N3O3S/c1-32-21-11-13-22(14-12-21)33-16-15-29-18-19(23-9-5-6-10-25(23)29)17-24-26(31)30(27(34)28-24)20-7-3-2-4-8-20/h2-14,17-18H,15-16H2,1H3,(H,28,34)/b24-17- |
InChIキー |
CVUYUGAXLFCCTH-ULJHMMPZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-N-(2-fluorophenyl)acetamide](/img/structure/B425879.png)
![2-benzyl-3-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B425881.png)
![N-(4-ethylphenyl)-N-{4-[(3-fluorobenzyl)oxy]-3-iodo-5-methoxybenzyl}amine](/img/structure/B425883.png)

![4-methoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B425886.png)



![N-{3-bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl}-2,5-dimethylaniline](/img/structure/B425893.png)
![N-{3-allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}-N-(3-chloro-2-methylphenyl)amine](/img/structure/B425894.png)
![2-({[4-methyl(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425895.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-4-methoxyaniline](/img/structure/B425896.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B425897.png)
![2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B425899.png)
